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Introduction
Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a cellular

machinery responsible for the recycling of transmembrane proteins from endosomes to the

trans-Golgi network. Emerging evidence has implicated VPS35 dysfunction in the pathogenesis

of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Alzheimer's

disease (AD). Mutations in the VPS35 gene, such as the D620N variant, are linked to late-

onset autosomal dominant PD, while reduced levels of VPS35 have been observed in the

brains of AD patients. These findings highlight VPS35 as a promising therapeutic target for

these devastating disorders.

These application notes provide an overview of the role of VPS35 in neurodegeneration and

detail protocols for studying its function in relevant experimental models.

Mechanism of Action and Signaling Pathways
VPS35, as the core cargo-recognition component of the retromer complex, plays a pivotal role

in the trafficking of numerous proteins crucial for neuronal function and survival. Its dysfunction

disrupts several key signaling pathways implicated in neurodegeneration:

Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, VPS35

is involved in the trafficking of APP. Reduced VPS35 function leads to the mis-sorting of APP
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to cellular compartments where it is more likely to be cleaved by β- and γ-secretases,

resulting in increased production of the pathogenic amyloid-beta (Aβ) peptide. Furthermore,

VPS35 regulates the trafficking of the β-secretase, BACE1, and its deficiency can lead to

increased BACE1 activity.

α-Synuclein Degradation: In Parkinson's disease, the accumulation of α-synuclein is a key

pathological hallmark. VPS35 is implicated in the autophagy-lysosomal pathway, a major

route for the clearance of aggregated proteins.[1] VPS35 deficiency impairs autophagy flux,

leading to the accumulation of toxic α-synuclein aggregates.

Mitochondrial Function: Mitochondrial dysfunction is a common feature of many

neurodegenerative diseases. VPS35 has been shown to play a role in maintaining

mitochondrial integrity and function.[2] Its depletion can lead to mitochondrial fragmentation

and dysfunction, contributing to neuronal cell death.[2]

Synaptic Function: VPS35 is essential for the trafficking of synaptic receptors, such as AMPA

and NMDA receptors, which are critical for synaptic plasticity and cognitive function.[3]

Impaired VPS35 function can lead to reduced synaptic receptor levels and synaptic

dysfunction.

Key Signaling Pathway Involving VPS35 in
Neurodegeneration
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Caption: VPS35-mediated retrograde trafficking from the endosome.

Quantitative Data from Neurodegeneration Models
The following tables summarize key quantitative findings from various in vitro and in vivo

models studying the role of VPS35 in neurodegeneration.
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In Vivo

Model

Genetic

Modification
Age Phenotype

Quantitative

Change
Reference

Mouse

VPS35

D620N

Knock-in

(Homozygous

)

13 months

Dopaminergic

Neuron Loss

(Substantia

Nigra)

38 ± 4.0%

decrease vs.

WT

[4]

Mouse

VPS35

D620N

Knock-in

(Heterozygou

s)

13 months

Dopaminergic

Neuron Loss

(Substantia

Nigra)

31 ± 3.4%

decrease vs.

WT

[4]

Mouse

VPS35

D620N

Knock-in

(Homozygous

)

15-16 months

Dopaminergic

Neuron Loss

(Substantia

Nigra)

~12%

decrease vs.

WT

[5]

Mouse

VPS35

D620N

Knock-in

(Homozygous

)

15-16 months

TH+ Nerve

Terminals

(Striatum)

~25%

decrease vs.

WT

[5]

Mouse

VPS35

Heterozygous

Knockout

12 months

Dopaminergic

Neuron Loss

(Substantia

Nigra)

~20%

decrease vs.

WT

[2]

Mouse

Neuronal-

selective

VPS35

Knockout

3 months

APP C-

terminal

Fragments

(Hippocampu

s)

Significant

increase

(t=9.08,

p=0.00002)

vs. WT

[6]
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Mouse

Neuronal-

selective

VPS35

Knockout

3 months

GluA1 Levels

(Hippocampu

s)

Significant

decrease

(t=4.93,

p=0.0011) vs.

WT

[6]

Rat

AAV-human

D620N

VPS35

(Substantia

Nigra)

4 weeks post-

injection

Dopaminergic

Neuron Loss

(Substantia

Nigra)

Significant

degeneration

vs. AAV-WT

VPS35

[7]

In Vitro

Model

Experimenta

l Condition
Duration

Measured

Parameter

Quantitative

Change
Reference

N2A-APPswe

cells

VPS35

siRNA
72 hours

VPS35

protein levels

~70%

decrease vs.

control siRNA

[8]

N2A-APPswe

cells

VPS35

siRNA
72 hours

VPS26

protein levels

Significant

decrease vs.

control siRNA

[8]

N2A-APPswe

cells

VPS35

siRNA
72 hours

VPS29

protein levels

Significant

decrease vs.

control siRNA

[8]

N2A-APPswe

cells

VPS35

siRNA
72 hours

Aβ1-40 levels

in media

Significant

increase

(p<0.01) vs.

control

[8]

HeLa cells
VPS35

Knockdown
-

MCM2-7

mRNA levels

Significant

decrease vs.

control

[9]

SH-SY5Y

cells

CRISPR/Cas

9 VPS35

D620N

-
α-synuclein

accumulation

Increased vs.

WT
[10]
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Experimental Protocols
Protocol 1: Lentiviral-Mediated Knockdown of VPS35 in
Primary Neurons
This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs)

targeting VPS35 to achieve its knockdown in primary neuronal cultures.

Materials:

Lentiviral particles containing shRNA targeting VPS35 (and non-targeting control)

Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and

GlutaMAX)

Polybrene (optional, for enhanced transduction)

24-well culture plates

Primary neurons (e.g., cortical or hippocampal neurons from E18 mouse or rat embryos)

Procedure:

Cell Seeding: Plate primary neurons in 24-well plates at a density of 0.5 x 10^5 cells per well.

Allow cells to adhere and grow for 3-5 days in vitro.

Transduction:

Thaw lentiviral aliquots on ice.

Prepare transduction medium by adding the desired amount of lentiviral particles to the

neuronal culture medium. A range of multiplicities of infection (MOI) should be tested to

optimize knockdown efficiency and minimize toxicity.

(Optional) Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction

efficiency. Note: Some primary neurons are sensitive to Polybrene, so a toxicity control

should be included.
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Carefully remove the existing medium from the neurons and replace it with the

transduction medium.

Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

Medium Change: After incubation, remove the transduction medium and replace it with fresh,

pre-warmed neuronal culture medium.

Gene Silencing and Analysis: Allow 72-96 hours for the shRNA to take effect and for VPS35

protein levels to be significantly reduced. Cells can then be harvested for downstream

analysis, such as Western blotting to confirm knockdown or immunocytochemistry to observe

phenotypic changes.

Experimental Workflow for Lentiviral Knockdown
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Caption: Workflow for VPS35 knockdown in primary neurons.

Protocol 2: Stereotactic Injection of AAV-VPS35 in
Rodent Brain
This protocol outlines the procedure for delivering adeno-associated viral (AAV) vectors

expressing wild-type or mutant VPS35 into a specific brain region of a mouse or rat, such as

the substantia nigra.
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Materials:

AAV particles (e.g., AAV2/6) expressing the desired VPS35 construct (e.g., human D620N

VPS35)

Stereotaxic apparatus

Anesthesia (e.g., isoflurane)

Micro-syringe pump and Hamilton syringe

Surgical tools (scalpel, drill, etc.)

Animal model (e.g., adult rat or mouse)

Procedure:

Anesthesia and Preparation: Anesthetize the animal using isoflurane and place it in the

stereotaxic frame. Shave the fur on the head and clean the scalp with an antiseptic solution.

Surgical Incision: Make a midline incision on the scalp to expose the skull.

Craniotomy: Using a dental drill, create a small burr hole in the skull over the target injection

site (e.g., substantia nigra). The coordinates are determined based on a stereotaxic atlas.

Viral Injection:

Load the AAV solution into the Hamilton syringe.

Lower the syringe needle through the burr hole to the desired depth.

Infuse the virus at a slow rate (e.g., 0.2 µL/min) to prevent tissue damage.

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to

allow for diffusion of the virus.

Slowly retract the needle.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Closure and Recovery: Suture the scalp incision and allow the animal to recover on a

heating pad. Administer post-operative analgesics as required.

Post-injection Period: Allow sufficient time for transgene expression (typically 3-4 weeks)

before behavioral testing or tissue collection for histological or biochemical analysis.

Protocol 3: Immunohistochemistry for VPS35 and
Pathological Markers
This protocol describes the staining of brain sections to visualize the distribution of VPS35 and

to assess neurodegenerative pathology.

Materials:

Fixed, cryo-sectioned rodent brain tissue (40 µm thick sections)

Phosphate-buffered saline (PBS)

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

Primary antibodies (e.g., anti-VPS35, anti-Tyrosine Hydroxylase for dopaminergic neurons,

anti-phospho-Tau, anti-α-synuclein)

Fluorescently-labeled secondary antibodies

DAPI for nuclear staining

Mounting medium

Procedure:

Section Preparation: Use free-floating sections for staining. Wash the sections three times in

PBS for 5 minutes each.

Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This

can be done by heating the sections in a citrate-based buffer.
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Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in

blocking solution overnight at 4°C.

Washing: Wash the sections three times in PBS for 10 minutes each.

Secondary Antibody Incubation: Incubate the sections with the appropriate fluorescently-

labeled secondary antibody diluted in blocking solution for 2 hours at room temperature,

protected from light.

Washing and Counterstaining: Wash the sections three times in PBS for 10 minutes each.

Incubate with DAPI for 5 minutes to stain the nuclei.

Mounting and Imaging: Mount the sections onto glass slides using an anti-fade mounting

medium. Image the sections using a confocal or fluorescence microscope.

Conclusion
The study of VPS35 in the context of neurodegeneration is a rapidly evolving field. The

experimental models and protocols outlined in these application notes provide a framework for

researchers to investigate the intricate roles of VPS35 in disease pathogenesis and to evaluate

the therapeutic potential of targeting this crucial component of the cellular trafficking machinery.

The quantitative data presented underscore the significant impact of VPS35 dysfunction on key

pathological features of neurodegenerative diseases, solidifying its position as a high-priority

target for drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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